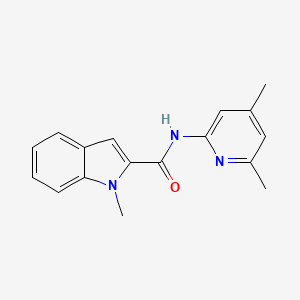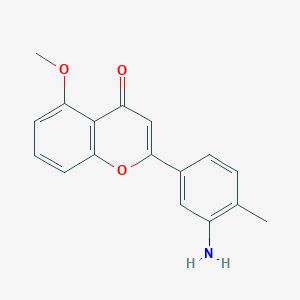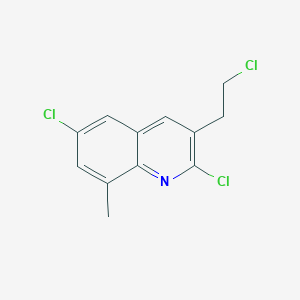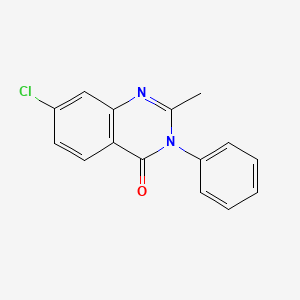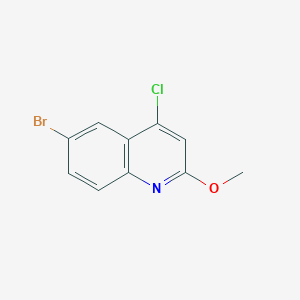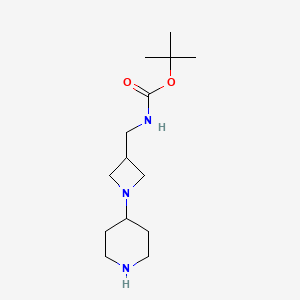
tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate: is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, an azetidine ring, and a tert-butyl carbamate group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Formation of the Azetidine Ring: The azetidine ring is often formed through the cyclization of 3-chloro-1-propanamine or by the reduction of azetidinone derivatives.
Coupling Reaction: The piperidine and azetidine rings are then coupled using a suitable linker, such as a methylene group, under basic conditions.
Carbamate Formation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced at various positions, such as the azetidine ring, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azetidine rings, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced derivatives of the azetidine ring.
Substitution Products: Substituted derivatives at the piperidine or azetidine rings.
科学的研究の応用
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex molecules.
Linkers: Employed as a rigid linker in the development of bifunctional molecules for targeted protein degradation.
Biology:
Bioconjugation: Utilized in bioconjugation techniques to link biomolecules for various biological studies.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
Chemical Synthesis: Applied in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a linker in bifunctional molecules, facilitating the formation of ternary complexes that lead to targeted protein degradation. This process involves the recruitment of an E3 ubiquitin ligase to the target protein, resulting in its ubiquitination and subsequent degradation by the proteasome.
類似化合物との比較
- tert-Butyl ((1-(oxetan-3-yl)piperidin-4-yl)methyl)carbamate
- tert-Butyl ((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)proline
- tert-Butyl ((1-(cyanomethyl)piperidin-4-yl)methyl)carbamate
Uniqueness: tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate is unique due to the presence of both piperidine and azetidine rings, which provide distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound for scientific research.
特性
CAS番号 |
883547-23-7 |
|---|---|
分子式 |
C14H27N3O2 |
分子量 |
269.38 g/mol |
IUPAC名 |
tert-butyl N-[(1-piperidin-4-ylazetidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-8-11-9-17(10-11)12-4-6-15-7-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18) |
InChIキー |
WRHFSQCKHWPXDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


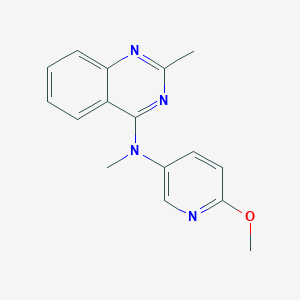

![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
![1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B11848107.png)
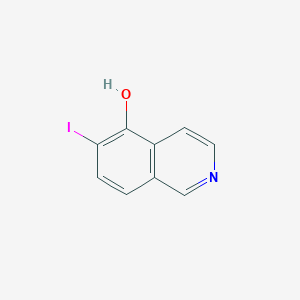
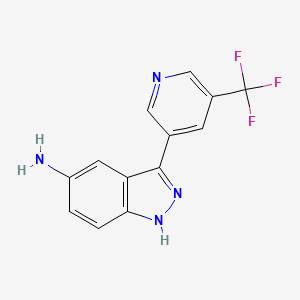
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
